molecular formula C30H31NO4 B14247864 Diprop-2-en-1-yl N-(triphenylmethyl)-L-glutamate CAS No. 189135-48-6

Diprop-2-en-1-yl N-(triphenylmethyl)-L-glutamate

Cat. No.: B14247864
CAS No.: 189135-48-6
M. Wt: 469.6 g/mol
InChI Key: LTJQKKVYQGUNCC-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diprop-2-en-1-yl N-(triphenylmethyl)-L-glutamate is an organic compound that belongs to the class of glutamate derivatives This compound is characterized by the presence of a triphenylmethyl group attached to the nitrogen atom of the L-glutamate moiety and two prop-2-en-1-yl groups attached to the oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diprop-2-en-1-yl N-(triphenylmethyl)-L-glutamate typically involves the following steps:

    Protection of the amino group: The amino group of L-glutamate is protected using a triphenylmethyl (trityl) group. This is achieved by reacting L-glutamate with triphenylmethyl chloride in the presence of a base such as pyridine.

    Esterification: The carboxyl groups of the protected L-glutamate are esterified with prop-2-en-1-ol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Deprotection: The trityl group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Diprop-2-en-1-yl N-(triphenylmethyl)-L-glutamate undergoes various chemical reactions, including:

    Oxidation: The prop-2-en-1-yl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated esters.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Diprop-2-en-1-yl N-(triphenylmethyl)-L-glutamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in modulating glutamate receptors and its effects on cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic applications, including neuroprotective effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of Diprop-2-en-1-yl N-(triphenylmethyl)-L-glutamate involves its interaction with molecular targets such as glutamate receptors. The compound can modulate receptor activity, influencing cellular signaling pathways. The triphenylmethyl group provides steric hindrance, affecting the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Diprop-2-en-1-yl benzene-1,2-dicarboxylate
  • Diprop-2-en-1-yl (2Z)-but-2-enedioate
  • Diprop-2-en-1-yl phosphate

Uniqueness

Diprop-2-en-1-yl N-(triphenylmethyl)-L-glutamate is unique due to the presence of the triphenylmethyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds that lack this bulky group, leading to different reactivity and biological activity.

Properties

CAS No.

189135-48-6

Molecular Formula

C30H31NO4

Molecular Weight

469.6 g/mol

IUPAC Name

bis(prop-2-enyl) (2S)-2-(tritylamino)pentanedioate

InChI

InChI=1S/C30H31NO4/c1-3-22-34-28(32)21-20-27(29(33)35-23-4-2)31-30(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26/h3-19,27,31H,1-2,20-23H2/t27-/m0/s1

InChI Key

LTJQKKVYQGUNCC-MHZLTWQESA-N

Isomeric SMILES

C=CCOC(=O)CC[C@@H](C(=O)OCC=C)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C=CCOC(=O)CCC(C(=O)OCC=C)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.